molecular formula C20H23N3O4 B2756943 methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448063-72-6

methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2756943
CAS RN: 1448063-72-6
M. Wt: 369.421
InChI Key: DWIIGUFWEVLMON-UHFFFAOYSA-N
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Description

Methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as MEUC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in scientific research for its potential use in the treatment of various diseases.

Scientific Research Applications

Pharmacological Actions

  • Action on Blood Pressure and Smooth Muscle : Research has shown that isoquinolines, including compounds structurally related to methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, affect blood pressure, pulse rate, respiration, and smooth muscle activity. The presence of ethoxy groups tends to decrease pressor action, while hydroxy derivatives act through the autonomic nervous system, and ethoxy derivatives usually depress smooth muscle, likely through direct action (Fassett & Hjort, 1938).

  • Dopaminomimetic and Antidepressant Properties : Structure-activity relationship studies have indicated the importance of an ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino group attached to the isoquinoline skeleton for marked antidepressant action. Compounds with these features have shown to inhibit dopamine uptake and possess dopaminomimetic properties, suggesting potential applications in treating depression and related disorders (Zára-Kaczián et al., 1986).

  • Cytotoxic Evaluation : Synthesized aminoquinones structurally related to marine isoquinolinequinones have been evaluated for their cytotoxic activity against various human tumor cell lines. Compounds within this category have demonstrated moderate to high potency, indicating potential applications in cancer therapy (Delgado et al., 2012).

  • PPARγ Agonist for Diabetes : A derivative of tetrahydroisoquinoline-3-carboxylic acid has been identified as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist, showing promising activity in reducing plasma glucose and triglyceride levels in animal models of diabetes, suggesting its potential as an efficacious and safe drug for diabetes treatment (Azukizawa et al., 2008).

properties

IUPAC Name

methyl 7-[(4-ethoxyphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-3-27-18-8-6-16(7-9-18)21-19(24)22-17-5-4-14-10-11-23(20(25)26-2)13-15(14)12-17/h4-9,12H,3,10-11,13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIIGUFWEVLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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